molecular formula C17H26N4O3S B2531000 N-(1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2097865-92-2

N-(1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No. B2531000
CAS RN: 2097865-92-2
M. Wt: 366.48
InChI Key: MROZSHNFHSTZOQ-UHFFFAOYSA-N
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Description

The compound "N-(1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, biological activity, and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with simple precursors and building up complexity through various functional group transformations. For example, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves exploring different N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Similarly, the synthesis of N-1-Naphthyl-3-oxobutanamide derivatives includes reactions with arylidinecyanothioacetamide and subsequent cyclization to produce various heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a piperidine moiety and an acetamide group.

Molecular Structure Analysis

The molecular structure of the compound suggests a complex arrangement of rings and functional groups, which is typical for molecules with potential pharmacological applications. The presence of a piperidinyl group is a common feature in medicinal compounds, as seen in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, which utilizes piperidine in a multi-component reaction . The molecular structure analysis would involve understanding the stereochemistry, conformational analysis, and electronic properties, which are crucial for the compound's biological activity and interaction with biological targets.

Chemical Reactions Analysis

The compound's chemical reactivity can be inferred from the functional groups present in its structure. For instance, the acetamide moiety is a versatile group that can undergo various chemical reactions, including amidification, as demonstrated in the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides . The presence of a methylthio group could also imply potential for nucleophilic substitution reactions or oxidation to sulfoxides and sulfones, which are common transformations in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include its solubility in organic solvents, melting point, and stability under different conditions. These properties are essential for the compound's handling and formulation. The compound's chemical properties, such as acidity or basicity of certain functional groups, reactivity towards electrophiles or nucleophiles, and susceptibility to hydrolysis or oxidation, would also be critical for its storage and use in further chemical reactions or biological assays.

Scientific Research Applications

Synthesis Techniques : The compound of interest, N-(1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide, shares structural similarities with various synthesized compounds that have been explored in the realm of heterocyclic chemistry. For instance, the synthesis of N-1-Naphthyl-3-oxobutanamide derivatives involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution, leading to the production of pyridine-2(1H)-thiones. These compounds, upon further reactions, yield a variety of derivatives including nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety, indicating a versatile synthetic pathway that could be adapted for synthesizing the compound (Hussein et al., 2009).

Antimicrobial Applications : Similar compounds, such as N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxobutanamide derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds, upon reaction with arylidinecyanothioacetamides, yield pyridine-2(1H)-thiones and other derivatives, demonstrating significant antimicrobial and antifungal activities. This suggests potential antimicrobial applications for the compound of interest as well (Othman, 2013).

Biochemical Applications : Another structurally related compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This highlights the potential of the compound for applications in treating diseases involving ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).

Pharmacological Applications : Compounds containing the 2-aminopyrimidine core, similar to the target compound, have been synthesized and evaluated for their binding affinity to human histamine receptors. These studies revealed that certain modifications in the structure, such as the replacement of methylpiperazino by N-benzylamine, can result in compounds with high affinity and selectivity for specific receptor subtypes, suggesting potential pharmacological applications in the development of receptor-targeted therapies (Sadek et al., 2014).

properties

IUPAC Name

N-[1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-12-18-8-4-16(19-12)24-14-5-9-21(10-6-14)17(23)15(7-11-25-3)20-13(2)22/h4,8,14-15H,5-7,9-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROZSHNFHSTZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C(CCSC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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